HIV-1 inhibitor-60

Content Navigation

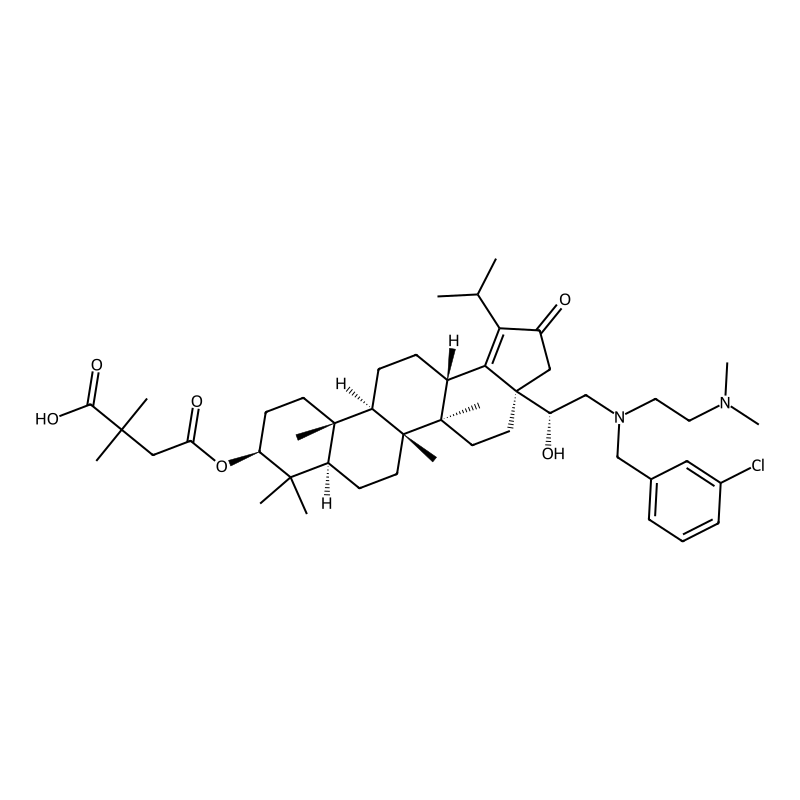

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

HIV-1 inhibitor-60 (also known as GSK2838232) is a highly potent, second-generation betulinic acid derivative that functions as an HIV-1 maturation inhibitor [1]. Unlike conventional antiretrovirals, it targets the late stage of the viral lifecycle by binding directly to the Gag polyprotein at the capsid-spacer peptide 1 (CA/SP1) junction, preventing proteolytic cleavage and resulting in the release of non-infectious virions [1]. For procurement and formulation selection, its most critical baseline properties include sub-nanomolar in vitro potency (IC50 of 0.25–0.92 nM against wild-type HIV-1) and extreme hydrophobicity (>99.9% plasma protein binding), which specifically positions it as an ideal active pharmaceutical ingredient (API) candidate for advanced, long-acting parenteral depot formulations [2].

References

Generic substitution with first-generation maturation inhibitors (such as Bevirimat) or standard protease inhibitors fails due to distinct resistance vulnerabilities and mechanistic limitations [1]. Bevirimat exhibits significant virologic non-responsiveness because it loses efficacy against naturally occurring polymorphisms in the Gag SP1 region, such as the V370A mutation[1]. Conversely, standard protease inhibitors target the viral enzyme rather than the Gag substrate, making them unsuitable as benchmarks for substrate-binding assays [2]. HIV-1 inhibitor-60 specifically overcomes these limitations by retaining full activity against Bevirimat-resistant polymorphic strains, making it a non-interchangeable material for broad-spectrum maturation inhibition studies and next-generation formulation development [1].

References

- [1] Smith RA, et al. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232. PLoS ONE 18(1): e0280568 (2023).

- [2] Joshi SR, et al. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of GSK3640254. Clinical Infectious Diseases 75(1): 164-171 (2022).

Superior Antiviral Potency in Multi-Cycle Infection Models

In multi-cycle spreading assays, HIV-1 inhibitor-60 demonstrates an IC50 of 0.25–0.92 nM against HIV-1 isolates, representing a 300-fold increase in potency compared to the first-generation baseline, Bevirimat [1].

| Evidence Dimension | In vitro multi-cycle IC50 |

| Target Compound Data | 0.25–0.92 nM |

| Comparator Or Baseline | Bevirimat (First-generation baseline) |

| Quantified Difference | 300-fold higher potency |

| Conditions | Multi-cycle spreading infection assays in MT-4 cells |

Sub-nanomolar potency allows formulators to design low-dose, long-acting delivery systems that are impossible with less potent first-generation analogs.

Broad-Spectrum Efficacy Against Bevirimat-Resistant Gag Polymorphisms

First-generation maturation inhibitors fail against naturally occurring HIV-1 Gag polymorphisms, which severely limits their clinical and experimental utility [1]. HIV-1 inhibitor-60 retains full inhibitory activity against Bevirimat-resistant Gag V370A mutants, achieving a reliable in vitro protein-adjusted IC90 of 6.4 nM [2].

| Evidence Dimension | Activity against Gag V370A mutant HIV-1 |

| Target Compound Data | Full activity retained (IC90 = 6.4 nM) |

| Comparator Or Baseline | Bevirimat (Complete loss of efficacy) |

| Quantified Difference | Complete restoration of viral inhibition |

| Conditions | In vitro viral replication assays with human serum albumin |

Procurement of this specific compound is essential for virology workflows targeting polymorphic HIV-1 strains that evade older maturation inhibitors.

Formulation Compatibility for Long-Acting Parenteral Delivery

The extreme hydrophobicity and >99.9% plasma protein binding of HIV-1 inhibitor-60 make it uniquely compatible with long-acting parenteral platforms [1]. Unlike traditional water-soluble antiretrovirals that require daily dosing, this compound has been successfully formulated into subdermal implants using human serum albumin excipients, maintaining stable release profiles without losing its 6.4 nM IC90 efficacy [1].

| Evidence Dimension | Suitability for long-acting implant release |

| Target Compound Data | Compatible with sustained subdermal release (maintains IC90 of 6.4 nM) |

| Comparator Or Baseline | Standard water-soluble antiretrovirals (Require daily dosing formulations) |

| Quantified Difference | Enables multi-month parenteral depot formulation |

| Conditions | In vitro release studies in PBS and human plasma at 37 °C |

Drives selection for materials science and pharmaceutical engineering teams developing next-generation, ultra-long-acting antiretroviral implants.

Mechanistic Orthogonality for High-Throughput Screening Workflows

Unlike standard protease inhibitors that bind the viral protease enzyme active site, HIV-1 inhibitor-60 binds directly to the Gag polyprotein substrate at the CA/SP1 junction [1]. This orthogonal mechanism ensures zero cross-resistance with standard protease inhibitors, establishing it as a critical control material in high-throughput screening for novel antiretrovirals [1].

| Evidence Dimension | Molecular binding target |

| Target Compound Data | Gag polyprotein substrate (CA/SP1) |

| Comparator Or Baseline | Standard Protease Inhibitors (Enzyme active site) |

| Quantified Difference | Complete mechanistic orthogonality |

| Conditions | High-throughput screening and resistance profiling assays |

Essential for virology labs requiring a mechanistically distinct benchmark to validate orthogonal drug discovery workflows.

Long-Acting Parenteral Formulation Development

Due to its extreme hydrophobicity and sub-nanomolar potency, HIV-1 inhibitor-60 is the optimal active pharmaceutical ingredient (API) for developing subdermal implants and sustained-release depot injections [1]. It allows pharmaceutical engineers to achieve stable, long-term release kinetics that are unachievable with water-soluble analogs [1].

Antiviral Resistance Profiling and Mechanism Studies

The compound serves as a benchmark substrate-binding inhibitor to study Gag CA/SP1 cleavage dynamics[2]. It is specifically required for virology workflows focusing on overcoming protease inhibitor and Bevirimat resistance, particularly against Gag V370A polymorphic strains [2].

Substrate-Targeted Drug Design and Structural Biology

As a highly potent second-generation betulinic acid derivative, it is a primary reference compound for structural biology and medicinal chemistry programs [2]. It is used to map the six-helix bundle conformation of the Gag hexamer, guiding the design of third-generation maturation inhibitors [2].

References

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

Explore Compound Types